molecular formula C11H14FNO B6359151 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1782060-37-0

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B6359151
CAS RN: 1782060-37-0
M. Wt: 195.23 g/mol
InChI Key: BNNFTCCDYJWAAV-UHFFFAOYSA-N
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Description

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (7-F-DMTO) is a novel fluorinated heterocycle that has recently been developed as a potential drug for a variety of therapeutic applications. 7-F-DMTO has been found to have a wide range of pharmacological activities and has been investigated for its potential to treat a variety of diseases and disorders, including neurological disorders, cancer, and inflammation.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

The chemical structure of 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is closely related to benzoxazepine cores, which are pivotal in the synthesis of various kinase inhibitors, including mTOR inhibitors. These compounds are characterized by their chemically rich, distinct fragments which include the tetrahydrobenzo[f][1,4]oxazepine core. This core plays a crucial role in the scalable synthesis and process development for pharmaceutical intermediates, showcasing the importance of such structures in medicinal chemistry (Naganathan et al., 2015).

Catalysis and Chemical Reactions

The structure of 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is relevant in organocatalytic asymmetric reactions. For instance, organocatalyzed asymmetric Mannich reactions involving similar structures have been developed to afford various cyclic amines with excellent yields and enantioselectivities. These reactions demonstrate the versatility of such compounds in catalyzing chemical transformations, contributing significantly to synthetic organic chemistry (Li et al., 2019).

Material Science and Luminescent Properties

Compounds with a benzoxazepine core, related to 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, have been explored for their photophysical properties. For example, novel fused oxazapolycyclic skeletons show strong blue emission in certain solvents, indicating their potential application in material science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs) (Petrovskii et al., 2017).

Fluorinated Heterocycles in Organic Synthesis

The incorporation of fluorine atoms into heterocyclic compounds, akin to the 7-fluoro group in 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, is a significant area of interest in organic synthesis. Fluorinated heterocycles are known for their unique reactivity and are used in the synthesis of complex molecules with potential pharmacological activities. Studies have shown the preparation of fluorine-containing seven-membered benzoheterocycles, illustrating the diverse applications of such fluorinated structures in medicinal chemistry and drug development (Maruta et al., 1980).

properties

IUPAC Name

7-fluoro-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFTCCDYJWAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(O1)C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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